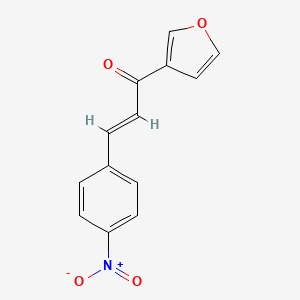

2-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol

Descripción general

Descripción

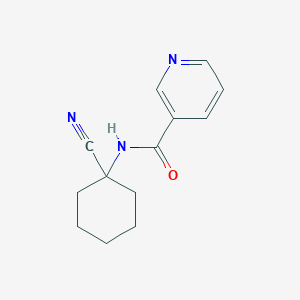

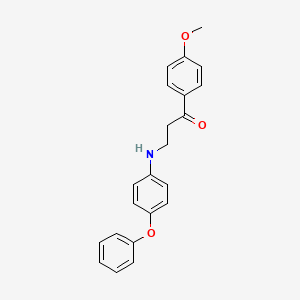

“2-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol” is a chemical compound with the formula C11H17ClN4O . It has a molecular weight of 256.73 . This compound is used in the design, synthesis, and evaluation of dasatinib-amino acid and dasatinib-fatty acid conjugates as protein tyrosine kinase inhibitors .

Synthesis Analysis

The synthesis of this compound involves the reaction of 1-(2-hydroxyethyl)piperazine and 2-methyl-4,6-dichloropyrimidine in methylene dichloride at 30°C . Triethylamine is added and the reaction is left overnight in thermal insulation . The product is then filtered, dried, and rinsed with n-hexane to yield a white solid . The yield of this reaction is approximately 89.8% .Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring with two nitrogen atoms . The pyrimidine ring is substituted with a chlorine atom and a methyl group, while the piperazine ring is substituted with an ethanol group .Physical And Chemical Properties Analysis

This compound has a number of physical and chemical properties. It has a high GI absorption, is not BBB permeant, and is a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -7.05 cm/s . It has a lipophilicity Log Po/w (iLOGP) of 2.59 . Its water solubility is 1.55 mg/ml or 0.00603 mol/l .Aplicaciones Científicas De Investigación

- Compound Description : 2-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol is a chemical compound with the CAS number 127116-19-2 .

- Application : It can be useful in designing, synthesizing, and evaluating dasatinib-amino acid and dasatinib-fatty acid conjugates as protein tyrosine kinase inhibitors .

- Application : It acts as a dual Src/Abl kinase inhibitor, demonstrating potent antitumor activity in preclinical assays .

Protein Tyrosine Kinase Inhibition

Dual Src/Abl Kinase Inhibition

Pharmaceutical Testing Reference Standard

Chemical Properties and Toxicity Studies

Mecanismo De Acción

While the specific mechanism of action for this compound is not detailed in the available resources, it is known to be a protein tyrosine kinase inhibitor . Protein tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process that is significant in many cellular functions.

Safety and Hazards

Propiedades

IUPAC Name |

2-[4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClN4O/c1-9-13-10(12)8-11(14-9)16-4-2-15(3-5-16)6-7-17/h8,17H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIIXBFHSTHMFFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)N2CCN(CC2)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-2H-chromen-2-one](/img/structure/B2708869.png)

![N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide](/img/structure/B2708871.png)

![2-(2,4-dichlorophenoxy)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2708878.png)